Trimethyl(4-methylcyclohexyl)silane
Description
Trimethyl(4-methylcyclohexyl)silane (CAS: 32147-24-3) is an organosilicon compound characterized by a silane backbone substituted with three methyl groups and a 4-methylcyclohexyl moiety. This structure imparts unique physicochemical properties, including moderate hydrophobicity (logP = 3.417) and stability under standard conditions .
Properties
CAS No. |
103859-33-2 |
|---|---|
Molecular Formula |
C10H22Si |
Molecular Weight |
170.37 g/mol |
IUPAC Name |
trimethyl-(4-methylcyclohexyl)silane |
InChI |
InChI=1S/C10H22Si/c1-9-5-7-10(8-6-9)11(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
CNUSZXBZUWJKDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-methylcyclohexyl)silane typically involves the hydrosilylation of 4-methylcyclohexene with trimethylsilane. This reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds with high regioselectivity, yielding the desired product in good yields.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(4-methylcyclohexyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes, such as triethylsilane, are often used in reduction reactions.
Substitution: Halogenated reagents, such as chlorotrimethylsilane, are commonly employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds with silane by-products.
Substitution: Various organosilicon derivatives.
Scientific Research Applications
Trimethyl(4-methylcyclohexyl)silane finds applications in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is explored for its potential in modifying biomolecules and enhancing their stability.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Trimethyl(4-methylcyclohexyl)silane involves the interaction of the silicon atom with various substrates. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms makes it a valuable reagent in organic transformations. The compound can act as a hydride donor, facilitating reduction reactions, or as a radical initiator in polymerization processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Properties
The table below compares Trimethyl(4-methylcyclohexyl)silane with other silanes featuring distinct substituents:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | logP | Key Applications/Reactivity |
|---|---|---|---|---|---|
| This compound | 32147-24-3 | C₁₀H₂₀Si | 168.35* | 3.417 | Hydrophobic coatings, intermediates |
| (4-Methoxyphenyl)trimethylsilane | 877-68-9 | C₁₀H₁₆OSi | 180.32 | N/A | Coupling agent, surface modification |
| (4-Methylphenyl)trimethoxysilane | 35692-27-4 | C₁₀H₁₆O₄Si | 228.32 | N/A | Adhesion promoter in polymers |
| Trimethyl[[(4-methylphenyl)thio]methyl]silane | 17988-39-5 | C₁₁H₁₈SSi | 210.42 | N/A | Thiol-ene reactions, specialty chems |
| Trimethoxy[1-(4-vinylphenyl)ethyl]silane | 119181-19-0 | C₁₃H₂₀O₃Si | 264.38 | N/A | Polymer crosslinking, adhesives |
*Calculated based on molecular formula.
Key Observations:
- Hydrophobicity : The cyclohexyl-substituted silane (logP = 3.417) exhibits higher lipophilicity compared to phenyl or methoxy-substituted analogs, making it suitable for water-repellent coatings .
- Reactivity: Methoxy-substituted silanes (e.g., 35692-27-4) undergo hydrolysis to form silanol groups, enabling covalent bonding to inorganic surfaces . In contrast, thio-functionalized silanes (e.g., 17988-39-5) participate in sulfur-mediated reactions, useful in rubber vulcanization .
- Thermal Stability : Trimethylsilyl groups generally enhance thermal stability, but bulky substituents like cyclohexyl may reduce volatility compared to vinyl or ethynyl analogs .
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